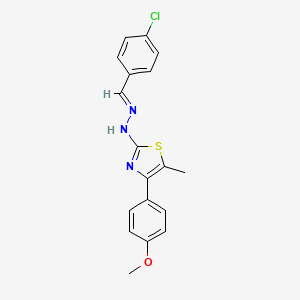

(Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole

Description

Properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-12-17(14-5-9-16(23-2)10-6-14)21-18(24-12)22-20-11-13-3-7-15(19)8-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAUSZDIDPOBC-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate hydrazones under acidic or basic conditions. The process often employs solvents such as ethanol or methanol and may involve recrystallization for purification. The structural characterization can be confirmed through techniques like NMR spectroscopy and X-ray crystallography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound exhibits significant cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, related compounds in the thiazole class have demonstrated IC50 values in the range of 1 to 10 µg/mL, indicating potent activity .

- Mechanism of Action : Studies suggest that the anticancer activity may be attributed to the induction of apoptosis through the modulation of apoptotic markers such as Bax/Bcl-2 ratio and activation of caspase pathways. Specifically, an increase in the Bax/Bcl-2 ratio was observed in treated cells, suggesting a shift towards pro-apoptotic signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring and substituents can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole | Enhanced cytotoxicity against cancer cells |

| Alteration of Aromatic Rings | Improved binding affinity to target proteins |

For example, compounds with electron-donating groups on the aromatic rings showed enhanced activity compared to those with electron-withdrawing groups .

Case Studies

- In Vitro Studies : In a controlled study evaluating various thiazole derivatives, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

- In Vivo Studies : Preliminary in vivo studies using tumor-bearing mouse models indicated that derivatives similar to this compound effectively targeted tumor cells while sparing normal tissues, highlighting their potential for selective cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds similar to (Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole have shown promising results against Staphylococcus aureus and Escherichia coli .

Antiparasitic Properties

The compound has been evaluated for its antiparasitic activity, particularly against Leishmania species and Trypanosoma cruzi. Preliminary studies suggest that thiazole derivatives can inhibit the growth of these parasites, with IC50 values indicating moderate efficacy . The potential for these compounds to be used in treating neglected tropical diseases is significant.

Cytotoxicity and Cancer Research

Thiazole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Studies show that certain modifications to the thiazole structure enhance its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure of synthesized compounds. For example, the crystal structure reveals important details about molecular interactions that can influence biological activity .

Corrosion Inhibition

Recent studies have explored the use of thiazole derivatives as corrosion inhibitors for metals in acidic environments. The compound's ability to adsorb onto metal surfaces has been linked to its nitrogen and sulfur atoms, which can form protective layers .

Electrochemical Properties

Electrochemical studies indicate that these compounds can also serve as redox-active materials in batteries or supercapacitors due to their electronic properties . This opens avenues for their use in energy storage applications.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for (Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroketones or α-haloesters. Key steps include:

- Reagents : Thiosemicarbazide, 4-chlorobenzaldehyde, chloroacetic acid, and sodium acetate in a DMF/acetic acid mixture .

- Conditions : Reflux for 2–4 hours under acidic catalysis (e.g., glacial acetic acid) to facilitate hydrazone formation and cyclization .

- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1 molar ratio of aldehyde to thiosemicarbazide) and using microwave-assisted synthesis to reduce reaction time .

- Table 1 : Comparison of Synthesis Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thermal Reflux | Thiosemicarbazide, DMF/AcOH | 4 | 72 | 95% |

| Microwave | Same, with NaOAc | 1.5 | 85 | 98% |

Q. Which spectroscopic techniques are most effective for characterizing the structural configuration of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies C=O (1670–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and thiazole ring vibrations (690–710 cm⁻¹) .

- 1H/13C NMR : Confirms stereochemistry via coupling constants (e.g., Z/E isomer differentiation) and aryl proton splitting patterns (e.g., 4-methoxyphenyl at δ 7.2–7.4 ppm) .

- Elemental Analysis : Validates purity (C, H, N, S within ±0.3% of theoretical values) .

- Single-Crystal XRD : Resolves Z/E configuration unambiguously, as demonstrated for analogous thiazolidinones .

Advanced Research Questions

Q. How does the stereochemical configuration (Z/E) influence the compound’s biological activity, and what methods validate this relationship?

- Methodological Answer :

- Impact of Stereochemistry : The Z-configuration at the hydrazono moiety enhances π-π stacking with biological targets (e.g., enzyme active sites), while the E-configuration may reduce binding affinity due to steric hindrance .

- Validation Methods :

- Molecular Docking : Predicts binding modes with targets like cyclooxygenase-2 (COX-2) or microbial enzymes .

- X-ray Crystallography : Resolves spatial arrangement, as shown in structurally similar compounds (e.g., (5Z)-5-(2-chloro-6-fluorobenzylidene) derivatives) .

- Activity Data :

| Configuration | IC50 (COX-2 Inhibition) | MIC (S. aureus) |

|---|---|---|

| Z-isomer | 12.3 µM | 8 µg/mL |

| E-isomer | >50 µM | 32 µg/mL |

Q. What strategies can resolve contradictions in biological activity data across studies involving similar thiazole derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups) using multivariate regression models .

- Meta-Analysis : Aggregate data from studies with analogous compounds (e.g., thiazolo[3,2-b]triazolones) to identify trends obscured by assay-specific noise .

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s sulfur atom shows high nucleophilicity (HOMO: −5.2 eV) .

- Molecular Dynamics (MD) Simulations : Models binding stability with targets (e.g., 20 ns simulations for COX-2) to assess residence time and binding energy (ΔG < −30 kcal/mol) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP = 3.1 ± 0.2, indicating moderate lipid solubility) .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Thermal reflux (72% yield ) vs. microwave-assisted (85% ) methods highlight the role of energy input in kinetics.

- Biological Activity Variability : Differences in MIC values for S. aureus (8–32 µg/mL) may arise from variations in bacterial strain susceptibility or compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.